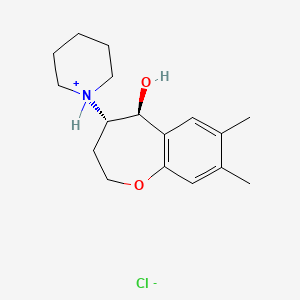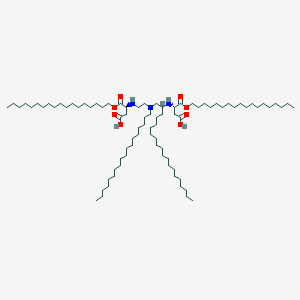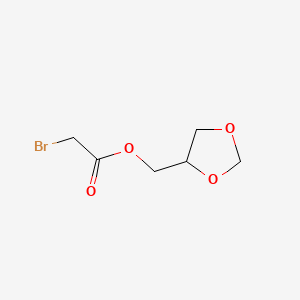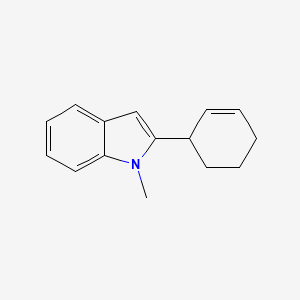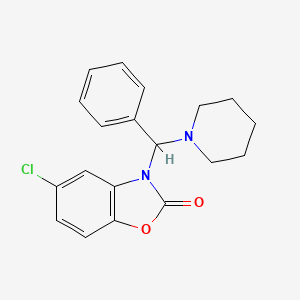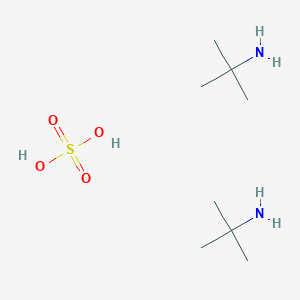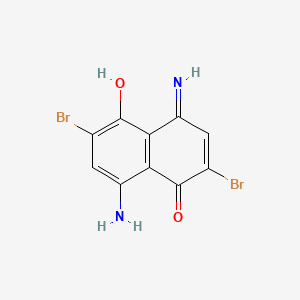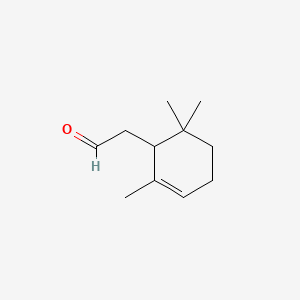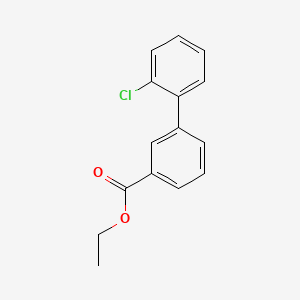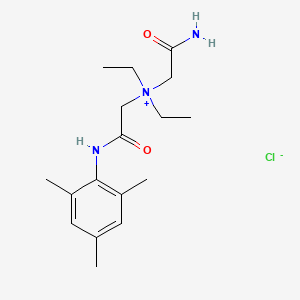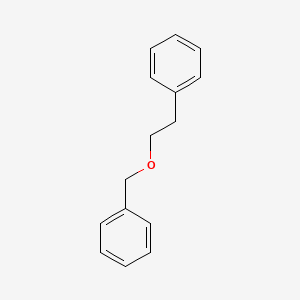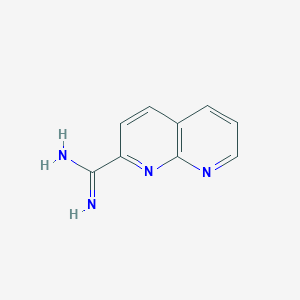
1,8-Naphthyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-2-carboximidamide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2-carboximidamide can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. The use of water-soluble catalysts and environmentally friendly solvents is preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction may produce naphthyridine-2-carboxamides .
Scientific Research Applications
1,8-Naphthyridine-2-carboximidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to attenuate inflammatory responses and cell migration in lipopolysaccharide (LPS)-treated BV2 microglial cells by suppressing the generation of reactive oxygen species (ROS) and inhibiting the TLR4/MyD88/NF-κB signaling pathway . This suggests that the compound may have a beneficial impact on inflammatory responses and microglial cell migration involved in the pathogenesis of various neurodegenerative disorders .
Comparison with Similar Compounds
1,8-Naphthyridine-2-carboximidamide can be compared with other similar compounds, such as:
1,8-Naphthyridine-2-carboxamide: Known for its anti-inflammatory and anti-migratory activities.
1,8-Naphthyridine-3-carbonitrile: Evaluated for its anti-mycobacterial properties.
1,8-Naphthyridine-2-carboxylic acid: Studied for its potential use in coordination chemistry and materials science.
The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1,8-naphthyridine-2-carboximidamide |
InChI |
InChI=1S/C9H8N4/c10-8(11)7-4-3-6-2-1-5-12-9(6)13-7/h1-5H,(H3,10,11) |
InChI Key |
QUSFQAHFXFWAJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





